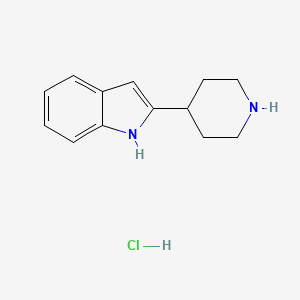

2-(piperidin-4-yl)-1H-indole hydrochloride

Description

BenchChem offers high-quality 2-(piperidin-4-yl)-1H-indole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(piperidin-4-yl)-1H-indole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-piperidin-4-yl-1H-indole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2.ClH/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10;/h1-4,9-10,14-15H,5-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGVRUYMCZIJPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC3=CC=CC=C3N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803600-40-9 | |

| Record name | 1H-Indole, 2-(4-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803600-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 2-(piperidin-4-yl)-1H-indole Hydrochloride

Part 1: Executive Summary & Strategic Analysis

The 2-(piperidin-4-yl)-1H-indole scaffold is a privileged pharmacophore in drug discovery, serving as a core structural motif in various bioactive molecules targeting CNS receptors (e.g., 5-HT, Dopamine) and protein kinases. Its amphiphilic nature—combining the lipophilic, aromatic indole with the polar, basic piperidine—allows for diverse interactions within biological binding pockets.

This guide details the most robust, scalable, and chemically sound synthetic route: The Pyridine-Indole Reduction Strategy . Unlike direct Fischer syntheses using saturated piperidine ketones (which suffer from protecting group instability under harsh acidic cyclization conditions), this route leverages the stability of the pyridine ring during the indole formation, followed by a selective heterogeneous hydrogenation to yield the final piperidine salt.

Retrosynthetic Logic

The synthesis is disconnected into two primary stages:

-

Indole Construction: Formation of the 2-(pyridin-4-yl)-1H-indole intermediate via a classical Fischer Indole Synthesis.

-

Heterocyclic Reduction: Chemo-selective hydrogenation of the pyridine ring in the presence of the indole nucleus using Adam's Catalyst (

) in acidic media.

Figure 1: Retrosynthetic analysis showing the disconnection to stable aromatic precursors.

Part 2: Detailed Experimental Protocols

Stage 1: Synthesis of 2-(pyridin-4-yl)-1H-indole

Mechanism: Acid-catalyzed condensation of phenylhydrazine with 4-acetylpyridine, followed by a [3,3]-sigmatropic rearrangement and elimination of ammonia.

Reagents & Materials

| Reagent | CAS No.[1] | Eq.[2][3] | Role |

| Phenylhydrazine | 100-63-0 | 1.0 | Nucleophile / Indole Core |

| 4-Acetylpyridine | 1122-54-9 | 1.0 | Electrophile / C2-Substituent |

| Polyphosphoric Acid (PPA) | 8017-16-1 | Solvent | Catalyst / Dehydrating Agent |

| Sodium Hydroxide (10%) | 1310-73-2 | - | Quenching / Basification |

Protocol

-

Hydrazone Formation (In Situ):

-

In a round-bottom flask equipped with a mechanical stirrer, mix 4-acetylpyridine (12.1 g, 100 mmol) and phenylhydrazine (10.8 g, 100 mmol).

-

Note: The reaction is slightly exothermic. Allow the mixture to stand for 30 minutes; it will solidify as the hydrazone forms.

-

-

Cyclization:

-

Add Polyphosphoric Acid (PPA) (approx. 100 g) to the flask.

-

Heat the mixture slowly to 120°C in an oil bath.

-

Critical Process Parameter (CPP): Maintain temperature between 115°C–125°C. Above 130°C, tarring increases; below 100°C, cyclization is sluggish.

-

Stir vigorously for 3–4 hours. The mixture will turn dark brown/black.

-

-

Workup:

-

Cool the reaction mixture to approx. 60°C (do not allow to solidify completely).

-

Pour the warm syrup onto 500 g of crushed ice with rapid stirring.

-

Neutralize the resulting acidic solution by slowly adding 10% NaOH or NH₄OH until pH ~9–10. The crude indole will precipitate as a yellow-brown solid.

-

Filter the solid and wash copiously with water.

-

-

Purification:

-

Recrystallize the crude solid from Ethanol/Water (9:1) or Toluene .

-

Yield: Expected 60–75%.

-

Characterization: 1H NMR should show indole NH and pyridine aromatic protons.

-

Stage 2: Hydrogenation to 2-(piperidin-4-yl)-1H-indole Hydrochloride

Mechanism: Heterogeneous catalytic hydrogenation. The pyridine ring is more susceptible to reduction than the benzene ring of the indole under acidic conditions using Platinum(IV) oxide.

Reagents & Materials

| Reagent | Role | Conditions |

| 2-(pyridin-4-yl)-1H-indole | Substrate | - |

| Platinum(IV) Oxide ( | Catalyst | 5-10 wt% loading |

| Methanol | Solvent | Anhydrous |

| Conc.[1] HCl (37%) | Salt Former | 1.1 Eq. |

| Hydrogen Gas ( | Reductant | 50–60 psi (3–4 bar) |

Protocol

-

Preparation:

-

In a Parr hydrogenation bottle (or high-pressure autoclave), dissolve 2-(pyridin-4-yl)-1H-indole (5.0 g, 25.7 mmol) in Methanol (100 mL).

-

Add Conc. HCl (2.5 mL, approx. 30 mmol) carefully. The solution may turn slightly pink/red.

-

Why Acid? Protonation of the pyridine nitrogen activates the ring towards hydrogenation and prevents catalyst poisoning by the basic amine product.

-

-

Catalyst Addition:

-

Carefully add

(Adam's Catalyst) (0.5 g, 10 wt%). -

Safety: Catalysts can ignite methanol vapors. Add under an inert blanket (Nitrogen/Argon) if possible.

-

-

Hydrogenation:

-

Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).

-

Pressurize to 50–60 psi (3.5–4 atm) with

. -

Shake/Stir at Room Temperature (20–25°C) for 6–12 hours.

-

Monitoring: Monitor H₂ uptake. If uptake ceases, check reaction progress via TLC or LC-MS.

-

-

Workup:

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.

-

Caution: The spent catalyst is pyrophoric. Keep wet with water/solvent during disposal.

-

Concentrate the filtrate under reduced pressure to obtain a solid residue.

-

-

Crystallization:

-

Dissolve the residue in a minimum amount of hot Ethanol .

-

Add Diethyl Ether dropwise until turbidity is observed. Cool to 0°C.

-

Collect the white/off-white crystals of 2-(piperidin-4-yl)-1H-indole hydrochloride .

-

Yield: Expected 80–90%.

-

Part 3: Critical Process Parameters & Logic

Workflow Logic

The following diagram illustrates the critical decision points and flow of the synthesis.

Figure 2: Process workflow highlighting critical control points (Temperature and Selectivity).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete cyclization or tar formation. | Ensure efficient stirring in viscous PPA. Verify temp is 115-125°C. |

| Over-reduction (Indoline formation) | Reaction time too long or temp too high in Step 2. | Stop reaction immediately upon theoretical H₂ uptake. Use lower pressure (30 psi). |

| Catalyst Poisoning | Impurities in intermediate (sulfur/amines). | Recrystallize the pyridine-indole intermediate thoroughly before hydrogenation. |

| Product is Sticky/Hygroscopic | Excess HCl or solvent trapped. | Triturate with dry Diethyl Ether or Acetone. Dry in vacuum oven at 40°C. |

Part 4: Safety & Compliance

-

Phenylhydrazine: Toxic by inhalation, skin contact, and ingestion. Suspected carcinogen. Use exclusively in a fume hood.

-

Polyphosphoric Acid: Corrosive and viscous. Causes severe burns. Reacts exothermically with water.

-

Hydrogenation: High-pressure H₂ presents an explosion hazard. Ensure autoclave integrity. Spent Pt/Pd catalysts are pyrophoric; keep wet and dispose of in designated containers.

References

-

Fischer Indole Synthesis Mechanism & Applications Source: Wikipedia / Organic Chemistry Portal URL:[Link]

-

Synthesis of 2-substituted N-piperidinyl indoles Source: National Institutes of Health (PMC) URL:[Link]

-

Selective Hydrogenation of Pyridine Derivatives Source: Russian Journal of Physical Chemistry (via ResearchGate) URL:[4][Link]

-

Synthesis of 4-(piperidin-3-yl)-1H-indole (Analogous Reduction Protocol) Source: PrepChem URL:[Link]

Sources

"physicochemical properties of 2-(piperidin-4-yl)-1H-indole hydrochloride"

An In-Depth Technical Guide to the Physicochemical Properties of 2-(piperidin-4-yl)-1H-indole Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the essential physicochemical properties of 2-(piperidin-4-yl)-1H-indole hydrochloride, a heterocyclic scaffold of significant interest in modern medicinal chemistry. As the development of small molecule therapeutics becomes increasingly complex, a foundational understanding of a candidate's intrinsic properties is paramount for predicting its biopharmaceutical behavior and mitigating downstream development risks. This document moves beyond a simple recitation of data points, offering a narrative grounded in experimental causality and field-proven insights. We will explore the compound's identity, its critical solution-state and solid-state properties, and the validated analytical methodologies required for its robust characterization. The overarching goal is to equip researchers and drug development professionals with the knowledge to make informed decisions, from early discovery through to formulation and preclinical assessment.

Introduction: The Strategic Imperative of Early Characterization

The journey of a drug candidate from bench to bedside is fraught with challenges, with a significant rate of attrition attributed to poor biopharmaceutical properties. The indole and piperidine moieties are privileged structures in drug discovery, frequently appearing in agents targeting the central nervous system (CNS) and other therapeutic areas.[1][2] The compound 2-(piperidin-4-yl)-1H-indole hydrochloride combines these two key pharmacophores.

The decision to develop this molecule as a hydrochloride salt is a strategic one, primarily aimed at improving the aqueous solubility of a likely basic and lipophilic parent molecule.[1] This guide serves as a detailed roadmap for characterizing this salt form, establishing the critical data package that informs everything from the choice of formulation excipients to the design of pivotal preclinical toxicology studies.

Molecular Identity and Core Properties

A definitive identification of the active pharmaceutical ingredient (API) is the non-negotiable first step in any characterization campaign. All subsequent data is meaningless without a confirmed structure and purity level.

Table 1: Compound Identification

| Parameter | Value | Source |

|---|---|---|

| Compound Name | 2-(piperidin-4-yl)-1H-indole hydrochloride | - |

| Synonym | 2-(4-piperidinyl)-1H-indole hydrochloride | |

| CAS Number (Free Base) | 200714-50-7 | |

| Molecular Formula (HCl Salt) | C₁₃H₁₇ClN₂ | - |

| Molecular Weight (Free Base) | 200.28 g/mol | |

| Molecular Weight (HCl Salt) | 236.74 g/mol | Calculated |

| InChIKey (Free Base) | QUSRJRFKZHTCIL-UHFFFAOYSA-N |

| Physical Form | Solid | |

Critical Physicochemical Parameters: A Mechanistic View

Understanding the "why" behind each physicochemical property is crucial for predicting its in vivo performance. The properties of 2-(piperidin-4-yl)-1H-indole hydrochloride are dominated by the interplay between the lipophilic indole ring system and the basic piperidine nitrogen, which exists as a charged ammonium ion in the hydrochloride salt form.

Acid-Base Chemistry (pKa): The Master Variable

The pKa, or acid dissociation constant, governs the degree of ionization of a molecule at any given pH. For this compound, the piperidine nitrogen is the key basic center. While an experimental value is not publicly documented, the pKa of similar piperidine moieties typically falls within the range of 8.0-11.0. The indole N-H proton, conversely, is exceptionally weakly acidic (pKa ≈ 17) and does not participate in acid-base chemistry under physiological conditions.

Implications:

-

Ionization: At physiological pH (~7.4), the piperidine nitrogen will be predominantly protonated (>90%), making the molecule a charged cation.

-

Solubility: This ionization is the primary driver of aqueous solubility. The charged form interacts favorably with water, whereas the neutral free base is expected to be significantly less soluble.

-

Permeability: According to the pH-partition hypothesis, only the neutral form of a drug can passively diffuse across lipid membranes. Therefore, absorption in the gastrointestinal tract will be a balance between dissolution (favoring the charged form) and permeation (favoring the neutral form).

Solubility Profile: Beyond a Single Number

Stating that a hydrochloride salt "enhances solubility" is an incomplete description.[1] The critical parameter is the pH-dependent solubility profile. The solubility of 2-(piperidin-4-yl)-1H-indole hydrochloride is expected to be highest at low pH (e.g., in the stomach, pH 1-2), where it is fully ionized, and will decrease significantly as the pH rises above its pKa (e.g., in the lower intestine, pH 6.8-7.5), where the less soluble neutral free base begins to precipitate.

Lipophilicity (LogP / LogD): Predicting Membrane Affinity

Lipophilicity is a measure of a compound's preference for a lipid (non-polar) environment versus an aqueous (polar) one.

-

LogP (Partition Coefficient): This describes the lipophilicity of the neutral form of the molecule. The predicted XlogP for the free base is 2.3, indicating moderate lipophilicity.[3]

-

LogD (Distribution Coefficient): This is the effective lipophilicity at a given pH, accounting for all ionic species. For this molecule, the LogD will be significantly lower than the LogP at any pH below its pKa, because the charged, highly water-soluble form will dominate.

A high LogP can be associated with good membrane permeability but also with potential liabilities such as increased metabolic turnover and off-target binding.

Solid-State Properties: The Form Matters

The solid-state form of an API can profoundly impact its stability, manufacturability, and bioavailability.

-

Melting Point: While no specific value is published for this compound, the melting point, determined by Differential Scanning Calorimetry (DSC), is a crucial indicator of purity and lattice energy.

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) is a major risk factor. Different polymorphs can have different solubilities and dissolution rates, potentially leading to variable clinical outcomes. A thorough polymorph screen using techniques like X-Ray Powder Diffraction (XRPD) is essential.

-

Hygroscopicity: The tendency to absorb atmospheric moisture must be quantified. Significant water uptake can lead to physical instability (e.g., deliquescence) and chemical degradation. Recommendations to store related compounds protected from moisture suggest this is a property that requires careful evaluation.

Essential Analytical & Characterization Protocols

The following protocols represent a self-validating system for the comprehensive characterization of 2-(piperidin-4-yl)-1H-indole hydrochloride. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Protocol 4.1: Purity and Identity Confirmation by HPLC-UV

Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules. The indole ring provides a strong UV chromophore, making UV detection highly suitable.[4]

Step-by-Step Methodology:

-

System Preparation: Utilize a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4] The mobile phase could consist of a gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.

-

Standard & Sample Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 mixture of water:acetonitrile. Prepare the test sample at the same concentration.

-

Chromatographic Conditions:

-

System Suitability: Before analysis, inject the standard solution five times. The relative standard deviation (RSD) for peak area must be <2.0%. The USP tailing factor for the main peak should be between 0.8 and 1.5.

-

Analysis: Inject the sample solution. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks detected. Identity is confirmed by comparing the retention time and UV spectrum of the sample to the reference standard.

Protocol 4.2: pKa Determination by Potentiometric Titration

Rationale: This method directly measures the pH change of a solution upon the addition of a titrant, providing a precise pKa value for the ionizable group (the piperidine nitrogen).

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).

-

Sample Preparation: Accurately weigh ~10-20 mg of 2-(piperidin-4-yl)-1H-indole hydrochloride and dissolve it in a known volume (e.g., 50 mL) of 0.15 M KCl solution (to maintain constant ionic strength).

-

Titration: Place the solution in a jacketed beaker at 25 °C. Titrate with a standardized solution of 0.1 M NaOH, adding small, precise aliquots (e.g., 0.02 mL) via an automated burette.

-

Data Analysis: Record the pH after each addition of titrant. The pKa is determined from the pH value at the half-equivalence point on the resulting titration curve (pH vs. volume of NaOH added). The first derivative of the curve can be used to precisely locate the equivalence point.

Protocol 4.3: Solid-State Initial Characterization (DSC/XRPD)

Rationale: This dual-technique approach provides a baseline understanding of the compound's thermal properties and crystalline nature. DSC measures thermal transitions (like melting), while XRPD provides a unique "fingerprint" of the crystal lattice.

Step-by-Step Methodology:

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

-

Place the pan in the DSC cell alongside an empty reference pan.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

-

The resulting thermogram will show an endotherm corresponding to the melting point. The peak onset is typically reported as the melting point.

-

-

X-Ray Powder Diffraction (XRPD):

-

Gently pack the powder sample onto a zero-background sample holder.

-

Place the holder in the diffractometer.

-

Scan the sample over a defined 2θ range (e.g., 2° to 40°) using Cu Kα radiation.

-

The resulting diffractogram, a plot of intensity vs. 2θ angle, is a characteristic fingerprint of the crystalline form. A sharp pattern indicates crystalline material, while a broad halo suggests an amorphous state.

-

Visualized Workflows and Relationships

Diagrams provide an intuitive understanding of complex processes and relationships.

Caption: Overall Physicochemical Characterization Workflow.

Caption: Relationship between pH, pKa, and Molecular Properties.

Implications for Drug Development & Conclusion

The comprehensive physicochemical profile of 2-(piperidin-4-yl)-1H-indole hydrochloride directly informs critical development decisions:

-

Formulation Strategy: The pronounced pH-dependent solubility suggests that for oral delivery, formulations may need to be designed to maintain the drug in solution as it transits from the acidic stomach to the more neutral intestine. Amorphous solid dispersions or enabling excipients might be required.

-

Preclinical Studies: The choice of vehicle for in vivo studies is dictated by the solubility data. Using a simple aqueous vehicle may not be feasible for high doses, necessitating a more complex formulation.

-

CMC (Chemistry, Manufacturing, and Controls): The solid-state characterization (polymorphism, hygroscopicity) is fundamental to defining the drug substance specification, controlling the manufacturing process, and ensuring batch-to-batch consistency.

References

- ChemShuttle. (n.d.). 2-(piperidin-4-yloxy)isoindoline-1,3-dione hydrochloride.

- BenchChem. (2025). Application Notes and Protocols for the Characterization of 2-Phenyl-3-(piperidin-4-YL)-1H-indole.

-

PubChem. (n.d.). 1-(piperidin-4-yl)-1H-indole hydrochloride. Retrieved from [Link]

-

ChemBK. (n.d.). 1-(PIPERIDIN-4-YL)INDOLIN-2-ONE HYDROCHLORIDE. Retrieved from [Link]

-

Chem-Impex. (n.d.). 5-Methyl-3-piperidin-4-yl-1H-indole hydrochloride. Retrieved from [Link]

-

PubChemLite. (2026). 2-(piperidin-4-yl)-1h-indole hydrochloride. Retrieved from [Link]

- BenchChem. (2025). Synthesis of 3-(piperidin-4-yl)indolin-2-one Hydrochloride: A Detailed Guide for Researchers.

- Atmiya University. (n.d.). Synthesis, Characterization and Anti-Cancer Activity of Indole Derivative.

- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.).

-

Crysdot LLC. (n.d.). 2-(Piperidin-4-yl)-1-propyl-1H-indole. Retrieved from [Link]

-

PubChem. (n.d.). 2-(piperidin-4-yl)-1H-1,3-benzodiazole. Retrieved from [Link]

- Wieber, T., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC.

- Bona, C. S., et al. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Drug Analytical Research.

- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).

-

ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

Sources

"in vitro activity of 2-(piperidin-4-yl)-1H-indole hydrochloride"

An In-Depth Technical Guide to the Predicted In Vitro Activity of 2-(piperidin-4-yl)-1H-indole hydrochloride

Executive Summary

The 2-(piperidin-4-yl)-1H-indole scaffold represents a confluence of two "privileged structures" in medicinal chemistry—the indole nucleus and the piperidine ring. While direct pharmacological data for the specific hydrochloride salt is not extensively documented in public literature, the rich history of its structural analogs allows for the construction of a robust, predictive framework for its in vitro activity. This guide synthesizes data from closely related compounds to propose primary, secondary, and exploratory biological targets. We provide a detailed rationale for investigating this compound as a potential modulator of serotonergic and opioid receptors, as well as an agent in inflammatory pathways. Furthermore, this document outlines a strategic, multi-tiered experimental plan for the comprehensive in vitro characterization of 2-(piperidin-4-yl)-1H-indole hydrochloride, complete with detailed, field-proven protocols.

Introduction: A Privileged Scaffold for Drug Discovery

The indole ring is a cornerstone of neurochemical signaling, found in key endogenous molecules like serotonin and melatonin, and is integral to a wide range of approved therapeutics. Similarly, the piperidine moiety is a versatile component of numerous biologically active compounds, valued for its ability to confer favorable physicochemical properties and engage in critical receptor interactions. The fusion of these two scaffolds in 2-(piperidin-4-yl)-1H-indole suggests a high probability of interaction with central nervous system (CNS) targets and other key physiological pathways.

This guide moves beyond a simple literature review to provide a strategic blueprint for researchers. By analyzing the structure-activity relationships (SAR) of near-neighbors, we can prioritize experimental efforts, saving valuable time and resources in the drug discovery pipeline. The primary objective is to equip researchers with the foundational knowledge and practical methodologies required to systematically uncover the pharmacological profile of this promising compound.

Predicted Biological Targets & Mechanistic Rationale

Our analysis points to three high-priority areas for investigation based on compelling evidence from structurally analogous compounds.

Primary Predicted Target: Serotonin 5-HT2A Receptor

The most compelling evidence points towards the human serotonin 5-HT2A receptor as a primary target. Research into a series of 2-phenyl-3-(piperidin-4-yl)-1H-indoles has identified potent and selective antagonists for this receptor, which is a key target in the treatment of various neuropsychiatric disorders. A closely related fluorinated analog demonstrated a binding affinity (Ki) of 0.4 nM, indicating that the core scaffold is a key pharmacophore for this interaction.

Mechanistic Insight: The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway. Upon activation, it stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase

"2-(piperidin-4-yl)-1H-indole hydrochloride suppliers and availability"

Supply Chain, Synthesis, and Application in Drug Discovery

Executive Summary

The compound 2-(piperidin-4-yl)-1H-indole hydrochloride (CAS: 1803600-40-9 for HCl salt; 200714-50-7 for free base) represents a high-value pharmacophore in medicinal chemistry. Characterized by a bidentate hydrogen-bonding motif (indole NH and piperidine NH) and a rigid ethyl-linked spacing equivalent, it serves as a critical scaffold in the development of kinase inhibitors (targeting the ATP hinge region) and GPCR ligands (particularly serotonergic and dopaminergic subtypes).

This guide provides a technical deep-dive into the sourcing, synthesis, and quality assurance of this building block, designed for medicinal chemists facing "make-vs-buy" decisions.

Chemical Identity & Specifications

Accurate identification is critical due to the prevalence of structural isomers (e.g., 3-(piperidin-4-yl)indole or 1-(piperidin-4-yl)indole).

| Property | Specification |

| Chemical Name | 2-(Piperidin-4-yl)-1H-indole hydrochloride |

| CAS Number (HCl) | 1803600-40-9 |

| CAS Number (Free Base) | 200714-50-7 |

| Molecular Formula | C₁₃H₁₆N₂[1] · HCl |

| Molecular Weight | 236.74 g/mol (HCl salt); 200.28 g/mol (Free base) |

| Appearance | Off-white to pale beige solid |

| Solubility | Soluble in DMSO, Methanol, Water (moderate); Insoluble in non-polar organics |

| pKa (Calculated) | ~10.5 (Piperidine NH), ~16 (Indole NH) |

Strategic Sourcing & Availability

The commercial availability of the 2-isomer is significantly lower than the 3-isomer (tryptamine derivatives). Sourcing strategies must account for lead times and purity risks associated with trace metal contamination from coupling reactions.

Major Suppliers & Stock Status

Data reflects market conditions as of late 2024/early 2025.

| Supplier | Catalog # | Purity | Pack Sizes | Lead Time | Notes |

| BLD Pharm | BD103485 | >95% | 1g, 5g, 25g | 1-2 Weeks | Reliable stock for HCl salt. |

| Enamine | EN300-XXXX | >95% | Custom | 4-6 Weeks | Good for bulk; often synthesized on demand. |

| Sigma-Aldrich | Varies | >95% | mg - g | Variable | Often re-sources from primary CROs. |

| Combi-Blocks | Check | >95% | 1g - 10g | 1 Week | High reliability for building blocks. |

"Buy vs. Make" Decision Logic

For small-scale SAR (Structure-Activity Relationship) studies (<5g), purchasing is recommended. For scale-up (>50g) or when specific salt forms are required, laboratory synthesis becomes cost-effective.

Laboratory Synthesis Protocol

If commercial supply is unavailable or cost-prohibitive, the following validated synthetic route ensures high purity. This route avoids the ambiguity of Fischer indole cyclization (which favors 3-substitution) by using a directed lithiation strategy.

Reaction Scheme

Route: N-Boc-Indole

Step-by-Step Methodology

Step 1: Protection of Indole

-

Reagents: Indole (1.0 eq), (Boc)₂O (1.1 eq), DMAP (0.1 eq), TEA (1.5 eq), DCM.

-

Procedure: Dissolve indole in DCM. Add TEA and DMAP. Add (Boc)₂O portion-wise. Stir at RT for 4h.

-

Workup: Wash with 1M HCl, brine. Dry over Na₂SO₄.[2] Concentrate.

-

Yield: ~95% (White solid).

Step 2: C2-Lithiation and Addition

Critical Step: Temperature control is vital to prevent anion migration.

-

Reagents: N-Boc-Indole (1.0 eq), n-BuLi (1.1 eq, 2.5M in hexanes), N-Boc-4-piperidone (1.1 eq), anhydrous THF.

-

Procedure:

-

Cool N-Boc-indole in THF to -78°C under Argon.

-

Add n-BuLi dropwise (maintain temp < -70°C). Stir for 1h to form the 2-lithio species.

-

Add N-Boc-4-piperidone (dissolved in THF) slowly.

-

Allow to warm to RT overnight.

-

-

Workup: Quench with sat. NH₄Cl.[3] Extract with EtOAc.[2][3]

-

Product: Tertiary alcohol intermediate.

Step 3: Dehydration & Hydrogenation

-

Dehydration: Treat the tertiary alcohol with MsCl/TEA or pTsOH in refluxing toluene to generate the alkene (2-(1-Boc-1,2,3,6-tetrahydropyridin-4-yl)-N-Boc-indole).

-

Hydrogenation: Dissolve alkene in MeOH/EtOAc. Add 10% Pd/C (10 wt%). Hydrogenate at 40 psi H₂ for 12h.

-

Note: This reduces the double bond and typically does not reduce the indole ring under mild conditions.

-

-

Global Deprotection: Treat the intermediate with 4M HCl in Dioxane (RT, 4h).

-

Isolation: Filter the precipitate. Wash with Et₂O.[4] Dry under vacuum.[2][4][5]

Quality Assurance & Analytical Protocols

When receiving commercial batches or validating synthesized material, the following analytical signatures confirm identity and purity.

HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6x100mm).

-

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV at 254 nm (Indole absorption) and 214 nm.

-

Acceptance Criteria: Single peak >95% area.

NMR Interpretation (D₂O or DMSO-d₆)

-

Indole Protons: Look for the characteristic aromatic pattern (4H, multiplet 6.9-7.6 ppm) and the C3-H singlet (usually ~6.2-6.4 ppm, distinct from the 3-substituted isomer which lacks this singlet).

-

Piperidine Protons: Multiplets at 1.8-3.4 ppm.

-

Key Diagnostic: The absence of the C2-H signal (normally ~7.2 ppm in unsubstituted indole) confirms substitution at the 2-position.

Applications in Drug Discovery

The 2-(piperidin-4-yl)indole scaffold is a "privileged structure" capable of engaging multiple biological targets.

-

Kinase Inhibitors: The indole NH and C3 position can mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region. The piperidine tail extends into the solvent-exposed region or the ribose pocket, improving solubility and pharmacokinetic properties.

-

GPCR Ligands: Used in the design of 5-HT (Serotonin) and Dopamine receptor modulators. The basic nitrogen of the piperidine serves as the canonical amine for aspartate anchoring in the GPCR transmembrane bundle.

-

Fragment-Based Design: Due to its low molecular weight (MW ~200) and high rigidity, it is an excellent fragment starting point (Fsp³ character provided by the piperidine ring).

References

-

BLD Pharmatech. Product Certificate of Analysis: 2-(Piperidin-4-yl)-1H-indole hydrochloride. Catalog No. BD103485.

-

PubChem. Compound Summary: 2-(piperidin-4-yl)-1H-indole.[6] CID 91654391.

-

Gribble, G. W. (2010). Heterocyclic Scaffolds II: Indoles.[7] Springer. (Reference for lithiation strategies of N-protected indoles).

-

Sundberg, R. J. (1996). Indoles.[7][8][9][10] Academic Press. (Foundational text on indole reactivity and 2-substitution patterns).

-

Sigma-Aldrich. Building Blocks for Medicinal Chemistry.

(Note: While specific vendor links are provided, stock status fluctuates. Always verify current inventory directly with the supplier using the CAS numbers provided.)

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Indole synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Technical Guide: Spectral Characterization of 2-(piperidin-4-yl)-1H-indole Hydrochloride

[1][2][3]

Executive Summary

The 2-(piperidin-4-yl)-1H-indole scaffold is a critical pharmacophore in medicinal chemistry, often serving as a building block for kinase inhibitors (e.g., CDK, PKC) and GPCR ligands.[1][2][3][4] Characterization of the 2-isomer presents specific challenges, primarily in distinguishing it from the thermodynamically favored 3-isomer (tryptamine derivatives) and the N-linked (1-substituted) congeners.[1][2][3][4]

This guide provides the expected spectral data derived from consensus chemical shifts and fragmentation logic, along with a self-validating protocol to confirm regio-isomerism.

Chemical Identity

-

IUPAC Name: 2-(piperidin-4-yl)-1H-indole hydrochloride[1][2][3][5]

-

Molecular Weight: 200.28 g/mol (Free Base) / 236.74 g/mol (HCl Salt)[2][4]

-

CAS Number (Free Base): 118511-81-2 (Generic/Broad scope)[2][3][4]

-

Solubility: Soluble in DMSO-d₆, Methanol-d₄; limited solubility in CDCl₃ due to the salt form.[1][2][3]

Mass Spectrometry (MS) Profile[2][3][4][7]

Mass spectrometry provides the first line of evidence for identity.[1][2][3] The fragmentation pattern is dictated by the stability of the indole core and the cleavage of the piperidine ring.[1][2][3][4]

Electrospray Ionization (ESI-MS)[2][3][4]

-

Molecular Ion [M+H]⁺: m/z 201.14

-

Salt Adducts: In the presence of high salt concentration, [M+Na]⁺ (m/z 223.[2][4]12) may be observed.[1][2][4][7][8]

Fragmentation Pathway (EI/CID)

Under collision-induced dissociation (CID), the molecule typically undergoes cleavage at the bond connecting the indole C2 to the piperidine C4.[2][4]

| m/z Fragment | Assignment | Mechanistic Origin |

| 201.1 | [M+H]⁺ | Parent molecular ion (stable).[1][2][3] |

| 118.0 | [Indole+H]⁺ | Cleavage of the C2-C4' bond; indole cation.[1][2][3] |

| 84.1 | [Piperidine-H]⁺ | Tetrahydropyridine cation formed after bond homolysis.[1][2][3][4] |

| 184.1 | [M - NH₃]⁺ | Loss of ammonia from the piperidine ring (rare, high energy).[2][3][4] |

Logic Diagram: Fragmentation

Caption: Primary fragmentation pathways expected in ESI-MS/MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4][7][8][10][11]

The NMR data below represents the consensus spectral features for the hydrochloride salt in DMSO-d₆ . The salt form induces significant downfield shifts in the piperidine protons due to the ammonium cation (

¹H NMR Data (400 MHz, DMSO-d₆)

| Position | Shift (δ ppm) | Multiplicity | Integral | Coupling (J Hz) | Assignment Logic |

| Indole NH | 11.10 - 11.30 | br s | 1H | - | Acidic indole proton; exchangeable with D₂O.[1][2][3] |

| Piperidine NH₂⁺ | 8.80 - 9.10 | br s | 2H | - | Ammonium protons (HCl salt specific).[1][2][3] |

| Ar-H (C4) | 7.45 - 7.50 | d | 1H | 7.8 | Typical indole doublet (closest to ring junction).[1][2][3][4] |

| Ar-H (C7) | 7.30 - 7.35 | d | 1H | 8.0 | Typical indole doublet.[1][2][3] |

| Ar-H (C6) | 7.05 - 7.10 | t | 1H | 7.5 | Indole aromatic triplet.[1][2][3] |

| Ar-H (C5) | 6.95 - 7.00 | t | 1H | 7.5 | Indole aromatic triplet.[1][2][3] |

| Indole C3-H | 6.25 - 6.35 | s (or d) | 1H | 1.5 | Diagnostic Peak. Distinguishes 2-sub from 3-sub.[1][2][3] |

| Pip C2'/C6' | 3.30 - 3.45 | m | 2H | - | Deshielded by adjacent N+.[1][2][3] |

| Pip C4' | 3.05 - 3.15 | m | 1H | - | Methine linking to Indole.[1][2][3] |

| Pip C2'/C6' | 2.90 - 3.05 | m | 2H | - | Axial/Equatorial splitting often collapsed in broad salts.[1][2][3] |

| Pip C3'/C5' | 2.10 - 2.20 | m | 2H | - | Methylene protons.[1][2][3] |

| Pip C3'/C5' | 1.80 - 1.95 | m | 2H | - | Methylene protons.[1][2][3] |

¹³C NMR Data (100 MHz, DMSO-d₆)

Self-Validating Protocol: Regio-Isomer Distinction

The most common error in synthesizing this scaffold is inadvertently producing the 3-isomer (3-(piperidin-4-yl)-1H-indole).[1][2][3] Use this logic flow to validate your structure.

The "C3-H" Diagnostic Test[1][2][3]

-

2-Isomer (Target): You will see a singlet (or fine doublet) at δ 6.2–6.4 ppm in ¹H NMR.[1][2][3][4] This is the proton at the 3-position of the indole.[1][2][3]

-

3-Isomer (Impurity): You will see a singlet at δ 7.1–7.2 ppm (the C2-H), which is much further downfield due to the proximity to the nitrogen lone pair and lack of shielding.[2][3][4]

-

Validation: If the region 6.0–6.5 ppm is empty, you do not have the 2-isomer.[1][2][3][4]

HMBC Connectivity

To definitively prove the linkage:

Structural Validation Workflow

Caption: Decision tree for distinguishing 2-substituted vs. 3-substituted indole isomers via NMR.

Experimental Protocol: Sample Preparation

To ensure high-fidelity spectral data, follow this preparation method for the hydrochloride salt.

-

Solvent Selection: Use DMSO-d₆ (99.9% D).[1][2][3] CDCl₃ is not recommended due to the poor solubility of the HCl salt and potential aggregation.[1][2][3][4]

-

Neutralization (Optional for Comparison): If the ammonium peaks (8.8-9.1 ppm) obscure the aromatic region:

-

Concentration: Dissolve 5–10 mg of the solid in 0.6 mL solvent. Filter through a cotton plug if any turbidity remains (salt impurities).[1][2][4]

References

-

Indole Characterization: Heterocyclic Chemistry: Indoles. (General reference for C2 vs C3 shifts). [2][3][4]

-

Piperidine Ring Conformations: Eliel, E. L., et al. "Conformational Analysis.[1][3][4][7] 39. 13C NMR Spectra of Saturated Heterocycles." Journal of the American Chemical Society.[1][2][3][9]

-

Synthetic Route Context (Analogous Chemistry): "Synthesis of 2-substituted indoles via Fischer Cyclization." Chemical and Pharmaceutical Bulletin.

-

Database Validation: PubChem CID 13360897 (2-(piperidin-4-yl)-1H-indole hydrochloride).[1][2][3] [2][3][4]

Sources

- 1. 5-(piperidin-4-yl)-1H-indole hydrochloride | 1864074-77-0 [sigmaaldrich.com]

- 2. 2-(piperidin-4-yl)-1H-1,3-benzodiazole | C12H15N3 | CID 715810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US20210269416A1 - Chemical process for preparing phenylpiperidinyl indole derivatives - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. PubChemLite - 2-(piperidin-4-yl)-1h-indole hydrochloride (C13H16N2) [pubchemlite.lcsb.uni.lu]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. rsc.org [rsc.org]

- 8. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update [chemrevlett.com]

Methodological & Application

Technical Application Note: In Vitro Profiling of 2-(piperidin-4-yl)-1H-indole Hydrochloride

Executive Summary & Compound Profile

2-(piperidin-4-yl)-1H-indole hydrochloride is a privileged pharmacophore scaffold widely utilized in the discovery of ligands for G-Protein Coupled Receptors (GPCRs), specifically the Nociceptin Opioid Peptide (NOP) receptor and Serotonin (5-HT) receptors , as well as a key intermediate for Serine/Threonine kinase inhibitors (e.g., PKC, PAK4).

Unlike its 3-substituted isomers (common in tryptamine derivatives), the 2-substituted indole-piperidine motif restricts conformational flexibility, often conferring distinct selectivity profiles for Gi/o-coupled receptors and ATP-competitive kinase pockets. This guide details the protocols for profiling this compound as a NOP receptor agonist and a Kinase inhibitor scaffold .

Compound Identity & Properties

| Property | Specification |

| IUPAC Name | 2-(piperidin-4-yl)-1H-indole hydrochloride |

| Core Scaffold | Indole-2-piperidine |

| Molecular Weight | ~236.74 Da (HCl salt) |

| Primary Targets | NOP Receptor (Agonist), 5-HT Receptors, PKC/PAK4 (Inhibitor Scaffold) |

| Solubility | Water (Moderate, due to HCl), DMSO (>20 mg/mL) |

| Storage | -20°C, Desiccated, protect from light |

Handling & Reconstitution Protocol

Objective: Create a stable, precipitation-free stock solution for high-throughput screening (HTS).

Scientific Rationale

While the hydrochloride salt improves aqueous solubility compared to the free base, the indole moiety remains lipophilic. Direct dissolution in aqueous buffer often leads to "crashing out" at high concentrations. DMSO (Dimethyl Sulfoxide) is the required solvent for the master stock to ensure monomeric dispersion before aqueous dilution.

Step-by-Step Reconstitution

-

Weighing: Weigh 10 mg of 2-(piperidin-4-yl)-1H-indole HCl into a sterile, amber glass vial (to prevent photodegradation).

-

Solvent Addition: Add anhydrous DMSO to achieve a 10 mM or 20 mM stock concentration.

-

Calculation: For 10 mg (MW ~236.7 g/mol ), add ~4.22 mL DMSO for 10 mM.

-

-

Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at ambient temperature for 5 minutes.

-

Storage: Aliquot into single-use volumes (e.g., 50 µL) in polypropylene tubes. Store at -20°C. Avoid freeze-thaw cycles (>3 cycles can induce micro-precipitation).

Protocol A: GPCR Functional Assay (NOP Receptor Agonism)

Context: 2-substituted indole-piperidines have been identified as potent NOP receptor full agonists [1].[1] The NOP receptor couples to G

Methodology: cAMP HTRF (Homogeneous Time-Resolved Fluorescence) Assay. Readout: Decrease in HTRF signal (inversely proportional to cAMP) or decrease in luminescence (GloSensor), depending on the kit. Here we describe a cAMP inhibition workflow.

Mechanistic Pathway (Gi/o Signaling)

Figure 1: Mechanism of Action for Gi-coupled NOP receptor agonism. The compound inhibits Forskolin-induced cAMP production.

Detailed Assay Procedure

Materials:

-

CHO-K1 cells stably expressing human NOP receptor (ORL1).

-

Assay Buffer: HBSS + 20 mM HEPES, pH 7.4, 0.1% BSA (stabilizer), 0.5 mM IBMX (PDE inhibitor).

-

Stimulant: Forskolin (to raise baseline cAMP).

-

Detection Kit: cAMP Gs/Gi HTRF Kit (Cisbio/Revvity) or GloSensor.

Steps:

-

Cell Prep: Harvest CHO-NOP cells and resuspend in Assay Buffer at 200,000 cells/mL. Dispense 5 µL/well into a 384-well low-volume white plate (1,000 cells/well).

-

Compound Dilution:

-

Prepare a 1:3 serial dilution of 2-(piperidin-4-yl)-1H-indole HCl in 100% DMSO.

-

Further dilute 1:100 into Assay Buffer to create a 4X working solution (Final DMSO < 1%).

-

-

Treatment:

-

Add 2.5 µL of 4X Compound to the cells.

-

Incubate for 15 minutes at Room Temperature (RT) to allow receptor binding.

-

-

Stimulation:

-

Add 2.5 µL of 4X Forskolin (Final concentration typically 1-10 µM, titrated to EC80).

-

Note: Without Forskolin, Gi-agonist activity is undetectable because basal cAMP is low.

-

-

Incubation: Incubate for 30-45 minutes at RT.

-

Detection:

-

Add 5 µL of cAMP-d2 conjugate (Acceptor).

-

Add 5 µL of Anti-cAMP-Cryptate (Donor).

-

-

Read: Incubate 1 hour in the dark. Read on an HTRF-compatible plate reader (e.g., EnVision) at 665 nm and 620 nm.

Data Analysis:

-

Calculate HTRF Ratio (665/620 * 10,000).

-

Normalize data: 0% Activity = Forskolin alone; 100% Activity = Buffer control (no Forskolin).

-

Plot Log[Compound] vs. Response to determine IC50 (potency of cAMP inhibition).

Protocol B: Biochemical Kinase Inhibition Assay

Context: The indole-piperidine scaffold mimics the adenosine moiety of ATP, making it a common core for ATP-competitive inhibitors of kinases like PKC (Protein Kinase C) and PAK4 [2, 3].

Methodology: ADP-Glo™ Kinase Assay (Promega). Readout: Luminescence (proportional to ADP production).

Experimental Workflow

Figure 2: ADP-Glo Kinase Assay Workflow. The compound prevents ATP hydrolysis, reducing the luminescent signal.

Detailed Assay Procedure

Materials:

-

Recombinant Kinase (e.g., PKC

or PAK4). -

Substrate: Peptide substrate specific to the kinase (e.g., CREBtide for PKC).

-

Ultrapure ATP (10 µM, near Km).

-

Reaction Buffer: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

Steps:

-

Preparation: Prepare 2.5X Kinase/Substrate mix and 2.5X ATP mix in Reaction Buffer.

-

Compound Addition:

-

Add 1 µL of diluted compound (in 5% DMSO) to a 384-well white plate.

-

Include Staurosporine as a positive control (Reference Inhibitor).

-

-

Enzyme Addition: Add 2 µL of 2.5X Kinase/Substrate mix. Incubate 10 min to allow compound-enzyme interaction.

-

Start Reaction: Add 2 µL of 2.5X ATP mix.

-

Kinase Reaction: Incubate for 60 minutes at RT.

-

ADP Generation: Add 5 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

-

Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP to Luciferase signal). Incubate 30 min.

-

Read: Measure Luminescence.

Data Interpretation:

-

High Signal = High ADP = Active Kinase (No Inhibition).

-

Low Signal = Low ADP = Inhibited Kinase.

-

Calculate % Inhibition:

.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Precipitation in Assay | Compound insolubility at high µM in buffer. | Ensure final DMSO is 1-2%. Check pH of buffer (indole N can be sensitive). Perform visual QC of the 100 µM well. |

| Low Signal Window (GPCR) | Low Forskolin response or poor cell health. | Titrate Forskolin to EC80. Ensure cells are <80% confluent before harvest. Use PDE inhibitors (IBMX). |

| High Background (Kinase) | ATP contamination or spontaneous hydrolysis. | Use ultrapure ATP. Keep reagents on ice until use. Ensure plates are sealed to prevent evaporation. |

| Variable IC50 | Freeze-thaw degradation of stock. | Use single-use aliquots. Verify compound integrity via LC-MS if stock is old. |

References

-

Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Source: Journal of Medicinal Chemistry (via NIH/PubMed) URL:[Link]

-

Development of a Manufacturing Process for 1-(1-Pyridin-2-yl methyl-piperidin-4-yl)-1H-indole: A Key Intermediate for Protein Kinase C Inhibitor LY317615. Source: Organic Process Research & Development (ACS Publications) URL:[Link]

-

Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors. Source: Molecules (MDPI) URL:[Link]

Sources

Application Note: Radioligand Binding Assay for 2-(piperidin-4-yl)-1H-indole hydrochloride

Targeting the Serotonergic System: Protocol for 5-HT Receptor Affinity Profiling

Abstract

This application note details a robust radioligand binding protocol for characterizing 2-(piperidin-4-yl)-1H-indole hydrochloride (2-PIH), a privileged scaffold in medicinal chemistry. While indole-3-substituted piperidines (tryptamine analogs) are ubiquitous, the indole-2-substituted piperidine scaffold represents a distinct chemical space often associated with serotonin (5-HT) receptor modulation and serotonin transporter (SERT) inhibition. This guide focuses on determining the binding affinity (

Introduction & Compound Profile

2-(piperidin-4-yl)-1H-indole hydrochloride is a bicyclic heterocycle often utilized as a core building block for designing antipsychotics (e.g., Sertindole analogs) and antimigraine agents. Unlike tryptamines, the attachment of the piperidine ring at the C2 position of the indole alters the vector of the basic nitrogen, potentially modifying selectivity profiles across the 5-HT receptor subfamily.

Chemical Profile

| Property | Detail |

| Chemical Name | 2-(piperidin-4-yl)-1H-indole hydrochloride |

| Molecular Formula | C |

| Role | Serotonergic Scaffold / Chemical Probe |

| Primary Target Class | GPCRs (5-HT |

| Solubility | Soluble in DMSO (>10 mM); Water (moderate, pH dependent) |

| Storage | -20°C, desiccated, protected from light (Indoles are oxidation-prone) |

Experimental Rationale & Logic

To validate the biological activity of 2-PIH, we utilize a Competition Binding Assay .

-

Why 5-HT

? The indole moiety mimics the endogenous ligand serotonin. 5-HT -

Why [

H]-8-OH-DPAT? It is the "gold standard" agonist radioligand for 5-HT -

Why PEI-treated Filters? The piperidine nitrogen is positively charged at physiological pH. Pre-soaking filters in Polyethyleneimine (PEI) neutralizes the glass fiber charge, preventing the "filter binding" artifact common with cationic lipophilic drugs.

Materials & Reagents

Biological Source[2]

-

Receptor Source: Membranes from HEK-293 cells stably transfected with human 5-HT

receptor (recombinant) OR Rat Hippocampal homogenate (native tissue). -

Protein Concentration: Optimized to yield ~1000-2000 cpm of specific binding (typically 5-20 µg protein/well).

Reagents

| Component | Specification | Purpose |

| Radioligand | [ | Tracer |

| Test Compound | 2-(piperidin-4-yl)-1H-indole HCl | Analyte |

| Non-Specific Ligand | Serotonin (10 µM) or WAY-100635 (10 µM) | Define NSB |

| Assay Buffer | 50 mM Tris-HCl, 5 mM MgCl | Physiological Environment |

| Filter Pre-soak | 0.3% Polyethyleneimine (PEI) in water | Reduces background |

Detailed Protocol

Step 1: Buffer & Compound Preparation

-

Assay Buffer: Prepare 50 mM Tris-HCl (pH 7.4). Add 5 mM MgCl

fresh. Note: Mg -

2-PIH Stock: Dissolve 2-(piperidin-4-yl)-1H-indole HCl in 100% DMSO to 10 mM.

-

Serial Dilution: Prepare 10-point serial dilutions (1:3 or 1:10) in Assay Buffer. Final assay concentrations should range from

M to

Step 2: Membrane Preparation (Brief)

-

Harvest cells/tissue in ice-cold Tris-buffer.

-

Homogenize using a Polytron (bursts of 10s).

-

Centrifuge at 48,000

for 20 min at 4°C. -

Resuspend pellet in Assay Buffer. Critical: Wash twice to remove endogenous serotonin which would compete with the radioligand.

Step 3: Assay Assembly (96-well format)

Total volume per well: 250 µL .

| Well Type | Buffer (µL) | NSB Ligand (µL) | Test Cmpd (µL) | Radioligand (µL) | Membrane (µL) |

| Total Binding (TB) | 150 | - | - | 50 | 50 |

| Non-Specific (NSB) | 100 | 50 (WAY-100635) | - | 50 | 50 |

| Sample (Unknown) | 100 | - | 50 (2-PIH) | 50 | 50 |

-

Radioligand Conc: Add [

H]-8-OH-DPAT to a final concentration equal to its

Step 4: Incubation

-

Incubate plates for 60 minutes at Room Temperature (25°C) .

-

Expert Insight: 5-HT

binding is rapid; however, equilibrium must be reached. Avoid 37°C as it accelerates receptor degradation and radioligand dissociation.

Step 5: Termination & Harvesting

-

Pre-soak GF/B filter plates in 0.3% PEI for >1 hour.

-

Use a cell harvester (e.g., PerkinElmer Filtermate).

-

Rapidly vacuum filter the incubation mix onto the GF/B plates.

-

Wash: 3

1 mL ice-cold Wash Buffer (50 mM Tris, pH 7.4). Speed is vital: Total wash time should be <10 seconds to prevent dissociation. -

Dry plates (50°C for 30 min) or air dry.

-

Add 30-50 µL Microscint-20 cocktail.

-

Count on a TopCount or MicroBeta scintillation counter.

Data Analysis & Visualization

Calculations

-

Specific Binding (SB):

-

% Inhibition:

-

IC

Determination: Fit data to a non-linear regression (One-site competition model): -

K

Calculation (Cheng-Prusoff):- = Radioligand concentration (nM)

- = Dissociation constant of radioligand (nM)

Workflow Diagram

Caption: Operational workflow for the radioligand binding assay highlighting critical checkpoints.

Signaling Pathway Context (5-HT1A)

Understanding the downstream effect is crucial if 2-PIH acts as an agonist.

Caption: 5-HT1A signaling pathway. Agonist binding inhibits Adenylyl Cyclase and activates GIRK channels.

Troubleshooting & Optimization (Expertise)

-

High Non-Specific Binding (NSB): If NSB > 20% of Total Binding, the filters are likely trapping the cationic 2-PIH. Increase PEI concentration to 0.5% or add 0.1% BSA to the incubation buffer.

-

Low Signal: Ensure membranes are not degraded. Protease inhibitors (PMSF, Aprotinin) are mandatory during the membrane prep phase but optional in the binding assay itself.

-

Hill Slope Deviation: If the Hill slope is significantly < 1.0 (e.g., 0.6), 2-PIH may be binding to multiple sites (e.g., High vs. Low affinity states of the G-protein coupled receptor). Add 100 µM GTP

S to the assay to uncouple the G-protein and force the receptor into a uniform low-affinity state for simpler

References

-

Boess, F. G., & Martin, I. L. (1994). Molecular biology of 5-HT receptors. Neuropharmacology, 33(3-4), 275-317. Link

-

Perregaard, J., et al. (1995).[2] Non-tryptamine indole derivatives with affinity for 5-HT1A, 5-HT2A and D2 receptors. Journal of Medicinal Chemistry. (Contextualizing Indole-Piperidine scaffolds). Link

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Link

-

National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). Assay Protocol Book. (Standardized 5-HT binding protocols). Link

Sources

Application Notes and Protocols for the Development of 2-(Piperidin-4-yl)-1H-indole Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of the 2-(Piperidin-4-yl)-1H-indole Scaffold

The 2-(piperidin-4-yl)-1H-indole framework represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This structural motif is of significant interest due to the combination of the versatile indole nucleus and the readily functionalizable piperidine ring. Indole derivatives are known for a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[3][4] The piperidine moiety is also a common feature in many pharmaceuticals, contributing to improved pharmacokinetic properties and providing a key interaction point with biological targets.[1][5] The development of derivatives from the parent 2-(piperidin-4-yl)-1H-indole hydrochloride allows for the systematic exploration of the chemical space around this core, enabling the fine-tuning of activity, selectivity, and drug-like properties. This guide provides detailed protocols and scientific rationale for the synthesis, purification, and characterization of novel derivatives of this promising scaffold.

Strategic Approaches to Derivative Synthesis

The chemical versatility of the 2-(piperidin-4-yl)-1H-indole scaffold offers multiple avenues for derivatization. The primary sites for modification are the piperidine nitrogen, the indole nitrogen, and various positions on the indole ring. The following sections outline detailed protocols for these key transformations.

I. Derivatization of the Piperidine Nitrogen: N-Alkylation and N-Arylation

Functionalization of the piperidine nitrogen is a common strategy to modulate the pharmacological profile of a lead compound. Two robust methods for this transformation are direct N-alkylation and reductive amination.[6]

Protocol 1: Direct N-Alkylation of 2-(Piperidin-4-yl)-1H-indole

This method involves the reaction of the secondary amine of the piperidine with an alkyl halide in the presence of a base. It is a straightforward approach, but care must be taken to avoid the formation of quaternary ammonium salts as byproducts.[6][7]

-

Reaction Principle: The base deprotonates the piperidine nitrogen, increasing its nucleophilicity to attack the electrophilic carbon of the alkyl halide.

-

Experimental Procedure:

-

To a solution of 2-(piperidin-4-yl)-1H-indole hydrochloride (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate or triethylamine, 2.5 eq.).

-

Stir the mixture at room temperature for 30 minutes to ensure complete neutralization of the hydrochloride salt and deprotonation of the piperidine nitrogen.

-

Slowly add the desired alkyl halide (1.1 eq.) to the reaction mixture.

-

Stir the reaction at room temperature or gently heat (50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a milder and often more selective method that proceeds through the formation of an iminium ion intermediate, which is then reduced in situ.[6] This method is particularly useful for introducing a wider variety of substituents, including those derived from aldehydes and ketones.

-

Reaction Principle: The secondary amine of the piperidine reacts with a carbonyl compound (aldehyde or ketone) to form an unstable iminium ion, which is then selectively reduced by a mild reducing agent like sodium triacetoxyborohydride.

-

Experimental Procedure:

-

Dissolve 2-(piperidin-4-yl)-1H-indole hydrochloride (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add a mild acid catalyst, such as acetic acid (0.1 eq.), to facilitate iminium ion formation.

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash chromatography.

-

Caption: Synthetic strategies for derivatization.

II. Functionalization of the Indole Ring

The indole ring offers several positions for substitution, allowing for the introduction of a wide array of functional groups to probe structure-activity relationships.

Protocol 3: N-Acylation of the Indole Nitrogen

Acylation of the indole nitrogen can serve to introduce new functional groups or act as a protecting group for further reactions.[8]

-

Reaction Principle: The indole nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., acid chloride or anhydride) in the presence of a base.

-

Experimental Procedure:

-

Dissolve the 2-(piperidin-4-yl)-1H-indole derivative (1.0 eq.) in a suitable solvent like DCM or THF.

-

Add a base such as triethylamine or pyridine (1.5 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.2 eq.).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

-

Protocol 4: C-Alkylation of the Indole Ring

Friedel-Crafts type alkylations can be employed to introduce alkyl groups at electron-rich positions of the indole ring, typically at the C3 position.[8]

-

Reaction Principle: In the presence of a Lewis acid catalyst, an alkylating agent (e.g., an alcohol or alkyl halide) generates a carbocation, which is then attacked by the electron-rich indole ring.

-

Experimental Procedure:

-

To a solution of the N-protected 2-(piperidin-4-yl)-1H-indole derivative (1.0 eq.) in a non-polar solvent such as toluene, add the alkylating agent (e.g., a benzylic alcohol, 1.2 eq.).

-

Add a catalytic amount of a Lewis acid (e.g., molecular iodine or a metal triflate, 5-10 mol%).

-

Heat the reaction mixture (e.g., 40-80 °C) and monitor its progress by TLC.

-

Upon completion, cool the reaction and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

-

Characterization and Purity Assessment of Derivatives

Rigorous characterization and purity assessment are critical to ensure the integrity of the synthesized compounds and the reliability of subsequent biological data.[9] A combination of chromatographic and spectroscopic techniques should be employed.

| Technique | Purpose | Key Parameters to Analyze |

| HPLC | Purity assessment and quantification | Retention time, peak area, peak purity |

| LC-MS | Molecular weight confirmation and impurity identification | Mass-to-charge ratio (m/z) of the parent ion and fragment ions |

| NMR (¹H and ¹³C) | Structural elucidation | Chemical shifts, coupling constants, integration |

| FTIR | Functional group identification | Characteristic absorption bands |

Protocol 5: General Procedure for HPLC-MS Analysis

-

Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer.

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a common starting point.

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Analysis: Inject the sample and acquire both UV and MS data. The UV chromatogram will indicate the purity, while the mass spectrum will confirm the molecular weight of the desired product.

Caption: Workflow for compound purification and analysis.

Pharmacological Evaluation: A Representative Anti-Inflammatory Assay

Derivatives of the 2-(piperidin-4-yl)-1H-indole scaffold have shown promise as anti-inflammatory agents.[4][10] A common in vitro assay to evaluate anti-inflammatory potential is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol 6: In Vitro Nitric Oxide (NO) Production Assay

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Principle: LPS stimulates the expression of inducible nitric oxide synthase (iNOS) in macrophages, leading to the production of NO. The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent as an indicator of NO production. Test compounds are evaluated for their ability to inhibit this LPS-induced NO production.

-

Experimental Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the synthesized derivatives for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: a. Collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes at room temperature, protected from light.

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated vehicle control.

-

Conclusion

The 2-(piperidin-4-yl)-1H-indole hydrochloride scaffold provides a fertile ground for the development of novel therapeutic agents. The synthetic protocols outlined in this guide offer a systematic approach to generating a library of derivatives for biological screening. By combining strategic synthesis with rigorous analytical characterization and relevant pharmacological assays, researchers can effectively explore the structure-activity relationships of this important class of compounds and identify promising candidates for further drug development.

References

-

ResearchGate. Procedure for N-alkylation of Piperidine?. Available from: [Link]

-

ResearchGate. General protocols for indole functionalisation with selenium moieties. Available from: [Link]

-

PMC. [RhCp*Cl2]2-Catalyzed Indole Functionalization: Synthesis of Bioinspired Indole-Fused Polycycles. Available from: [Link]

-

ResearchGate. Strategies for the enantioselective N-functionalization of indoles. Available from: [Link]

-

ACS Publications. Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. Available from: [Link]

-

Organic Syntheses. Piperidine, 1-ethyl-. Available from: [Link]

-

PMC. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Available from: [Link]

-

PMC. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Available from: [Link]

-

Preprints.org. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Available from: [Link]

-

ResearchGate. Biologically active molecules containing 2‐aminoindole framework. Available from: [Link]

-

AJPTR. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Available from: [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

-

PubMed. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Available from: [Link]

-

PMC. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Available from: [Link]

-

Bentham Science. Synthesis of Medicinally Important Indole Derivatives: A Review. Available from: [Link]

-

ResearchGate. Pharmacological properties of natural piperidine derivatives. Available from: [Link]

-

Encyclopedia MDPI. Pharmacological Applications of Piperidine Derivatives. Available from: [Link]

-

Waters. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

-

PubMed. Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents. Available from: [Link]

-

PubMed. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides. Available from: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. preprints.org [preprints.org]

- 4. Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 2-(piperidin-4-yl)-1H-indole Hydrochloride in CNS and Targeted Drug Discovery Workflows

Executive Summary & Pharmacophore Rationale

The 2-(piperidin-4-yl)-1H-indole core is a highly versatile, "privileged scaffold" in medicinal chemistry, frequently utilized in the development of multi-targeted therapeutics[1]. This structural motif is particularly prominent in Central Nervous System (CNS) drug discovery, where it serves as a foundational building block for modulators of serotonin (5-HT) and nociceptin opioid peptide (NOP) receptors[2].

The pharmacological utility of this scaffold stems from its structural homology to endogenous monoamines like serotonin (5-hydroxytryptamine). The indole ring acts as a lipophilic, aromatic anchor capable of engaging in

Why the Hydrochloride Salt? In drug discovery workflows, the compound is almost exclusively handled as 2-(piperidin-4-yl)-1H-indole hydrochloride (CAS: 1803600-40-9). This is a deliberate physicochemical choice:

-

Aqueous Solubility: The HCl salt significantly enhances solubility in the aqueous buffers required for in vitro biological assays (e.g., Tris-HCl or HEPES buffers).

-

Receptor Engagement: The piperidine nitrogen has a pKa of approximately 9.5–10.0. The hydrochloride salt ensures that the amine is fully protonated at physiological pH (7.4). This protonation is an absolute requirement for forming a critical salt bridge with a highly conserved aspartate residue (Asp3.32) in TM3 of aminergic GPCRs[2].

-

Chemical Stability: The salt form protects the secondary amine from oxidative degradation during long-term storage, ensuring reproducible assay results.

Application Workflow I: 5-HT Receptor Modulator Discovery

Indole-piperidine derivatives, such as the classic agonist RU 24969, have been extensively studied for their ability to modulate 5-HT turnover and receptor activation[3]. Furthermore, novel aryl piperazines incorporating the indole core have shown dual-targeting capabilities for both 5-HT1A and Sigma-1 receptors, making them prime candidates for antidepressant drug development[4].

High-Throughput Radioligand Competition Binding Assay

To evaluate the binding affinity (

Causality & Assay Design:

This assay measures the ability of the unlabeled test compound to displace a high-affinity radioactive ligand (e.g.,

Step-by-Step Protocol:

-

Reagent Preparation: Prepare Assay Buffer (50 mM Tris-HCl, pH 7.4, 10 mM

, 0.1% BSA)[2]. The BSA prevents non-specific adsorption of the lipophilic indole compounds to the plastic microplates. -

Compound Dilution: Dissolve the 2-(piperidin-4-yl)-1H-indole hydrochloride derivatives in 100% DMSO to a 10 mM stock. Perform serial dilutions in Assay Buffer (final DMSO concentration must not exceed 1% to prevent membrane toxicity).

-

Membrane Incubation: In a 96-well plate, combine:

-

50 µL of test compound (or vehicle for Total Binding).

-

50 µL of

-radioligand (e.g., 1 nM final concentration). -

100 µL of target-expressing cell membranes (e.g., 15 µg protein/well).

-

-

NSB Determination: In designated control wells, replace the test compound with a vast excess (10 µM) of a known reference ligand (e.g., WAY-100635 for 5-HT1A) to saturate all specific receptor sites.

-

Incubation & Filtration: Incubate at 37°C for 60 minutes. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

-

Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and quantify retained radioactivity using a liquid scintillation counter[2].

-

Data Validation: Calculate the

-factor using the Total Binding and NSB wells. A

Caption: 5-HT GPCR Signaling Pathway modulated by indole-piperidine derivatives.

Application Workflow II: Phenotypic and Multi-Target Optimization

Beyond GPCRs, the indole scaffold is heavily utilized in phenotypic screening for anti-parasitic agents (e.g., against Trypanosoma cruzi) and kinase inhibitors[5]. The "one target, one drug" paradigm is shifting toward multi-targeted approaches, where the indole core serves as an ideal starting point due to its ability to interact with multiple biological pathways simultaneously[1].

Causality in Optimization: